3-Hydrazinopyridine 1-oxide
Overview
Description
3-Hydrazinopyridine 1-oxide is a chemical compound that has garnered significant interest in various scientific fields due to its unique structure and reactivity. This compound is characterized by the presence of a hydrazine group attached to a pyridine ring, which is further oxidized to form a 1-oxide. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydrazinopyridine 1-oxide can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridine N-oxides by reaction with hydrazine hydrate. This reaction typically occurs in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride, with temperature conditions ranging from 0°C to 150°C, depending on the structure of the initial halogen-substituted pyridine .
Industrial Production Methods: Industrial production of this compound often involves the large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydrazinopyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced to form hydrazinopyridine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reactions typically involve hydrazine hydrate and halogenated pyridine derivatives under controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions include various hydrazinopyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-Hydrazinopyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydrazinopyridine 1-oxide involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or activation of specific enzymes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, which is crucial in its anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
2-Hydrazinopyridine: Similar in structure but with the hydrazine group attached to the second position of the pyridine ring.
4-Hydrazinopyridine: The hydrazine group is attached to the fourth position.
Hydrazinopyridine N-oxides: Various derivatives with different substitution patterns on the pyridine ring.
Uniqueness: 3-Hydrazinopyridine 1-oxide is unique due to its specific substitution pattern and the presence of the 1-oxide group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-7-5-2-1-3-8(9)4-5/h1-4,7H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQZJOYQKHQNCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668413 | |
Record name | 3-Hydrazinyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10668413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89280-02-4 | |
Record name | Pyridine, 3-hydrazinyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89280-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydrazinyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10668413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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